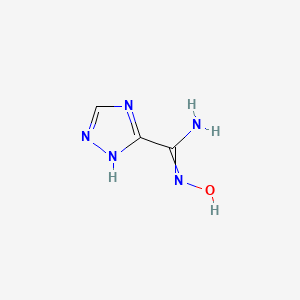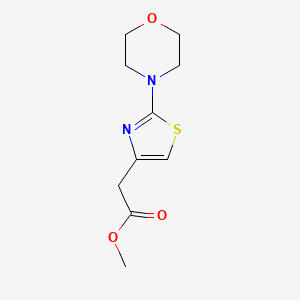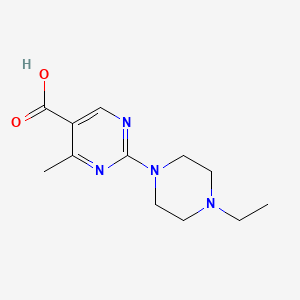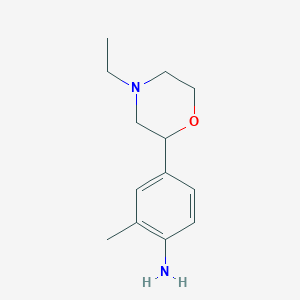
5-Chloro-2-(difluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a difluoromethyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)benzaldehyde typically involves the introduction of the difluoromethyl group and the chlorine atom onto the benzaldehyde ring. One common method is the reaction of 5-chlorobenzaldehyde with difluoromethylating agents under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(difluoromethyl)benzoic acid.
Reduction: 5-Chloro-2-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(difluoromethyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Comparison
Compared to similar compounds, 5-Chloro-2-(difluoromethyl)benzaldehyde has unique properties due to the presence of the difluoromethyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets. The chlorine atom at the 5-position also contributes to its distinct chemical behavior, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5ClF2O |
|---|---|
Peso molecular |
190.57 g/mol |
Nombre IUPAC |
5-chloro-2-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-4,8H |
Clave InChI |
RPNXEZYQFCPODI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)
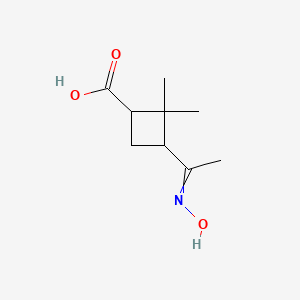





![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)
